molecular formula C6H7N3O3 B1434656 1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1708427-96-6

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1434656
CAS RN: 1708427-96-6
M. Wt: 169.14 g/mol
InChI Key: GBWKMWAFYNFREH-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as OPATC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using several methods, and its mechanism of action and biochemical effects have been studied to understand its potential applications.

Scientific Research Applications

Novel Triazole Derivatives and Patent Trends

Triazoles have been recognized for their significant potential in drug discovery due to their diverse biological activities. The review by Ferreira et al. (2013) discusses the patents of novel 1H-1,2,3-triazole derivatives from 2008 to 2011, highlighting their development as new drugs for various therapeutic areas. The interest in triazoles stems from their structural versatility, enabling the synthesis of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This review emphasizes the need for efficient and green synthetic methods for these derivatives, pointing towards ongoing challenges in addressing new diseases and resistant bacterial strains Ferreira et al., 2013.

Antibacterial Activity Against Staphylococcus Aureus

Li and Zhang (2021) provide an update on the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus, including drug-resistant strains. These hybrids exhibit potential as novel anti-S. aureus agents due to their ability to inhibit key bacterial enzymes and mechanisms, such as DNA gyrase and efflux pumps, thereby showcasing the versatility of triazole derivatives in addressing antibiotic resistance Li & Zhang, 2021.

Synthetic Routes for Triazole Derivatives

The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, plays a critical role in pharmaceutical chemistry due to their stability and biological relevance. Kaushik et al. (2019) review the synthetic routes for these compounds, highlighting the importance of the Huisgen cycloaddition and copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. These synthetic approaches facilitate the creation of triazole derivatives with a broad spectrum of biological activities, demonstrating the compound's central role in drug development Kaushik et al., 2019.

Corrosion Inhibition Properties

Triazole derivatives also find applications beyond pharmaceuticals, such as in corrosion inhibition. Hrimla et al. (2021) review the use of 1,2,3-triazole compounds as corrosion inhibitors for metals in aggressive media. Their efficiency in protecting metal surfaces from corrosion, coupled with environmental friendliness and non-toxicity, highlights the versatility of triazole derivatives in industrial applications Hrimla et al., 2021.

properties

IUPAC Name

1-(2-oxopropyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)2-9-3-5(6(11)12)7-8-9/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKMWAFYNFREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxopropyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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